2-Chloro-4,6-dimethoxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine and methoxy groups at the 2, 4, and 6 positions on the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,6-dimethoxybenzoic acid typically involves the chlorination of 4,6-dimethoxybenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:
- Dissolve 4,6-dimethoxybenzoic acid in an appropriate solvent such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue the reaction until the evolution of gas ceases, indicating the completion of chlorination.
- Purify the product by recrystallization from a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-amino-4,6-dimethoxybenzoic acid or 2-thio-4,6-dimethoxybenzoic acid.
Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or this compound.
Reduction: Formation of 2-chloro-4,6-dimethoxybenzyl alcohol.
Scientific Research Applications
2-Chloro-4,6-dimethoxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds and drug intermediates.
Industry: Utilized in the production of specialty chemicals, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-dimethoxybenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chloro-4,5-dimethoxybenzoic acid: Similar structure but with different substitution pattern, leading to distinct chemical properties and reactivity.
2,6-Dimethoxybenzoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.
Uniqueness
2-Chloro-4,6-dimethoxybenzoic acid is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and pharmaceutical research .
Properties
IUPAC Name |
2-chloro-4,6-dimethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKSYRXIBLFVDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.